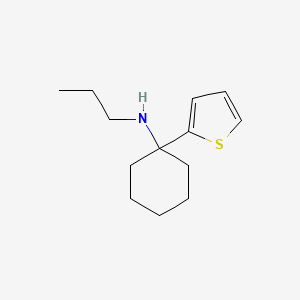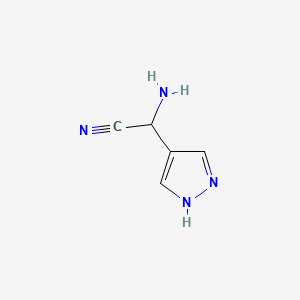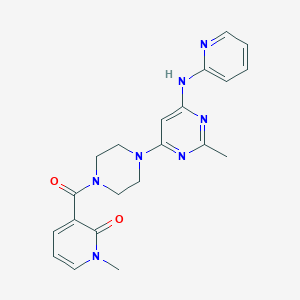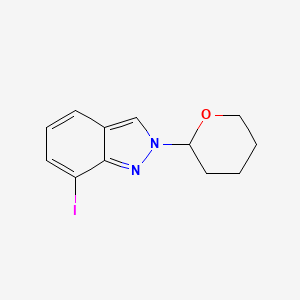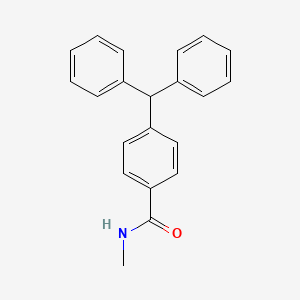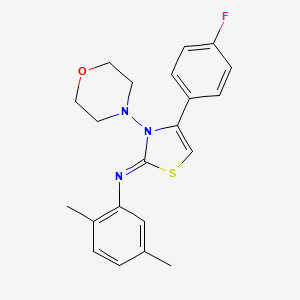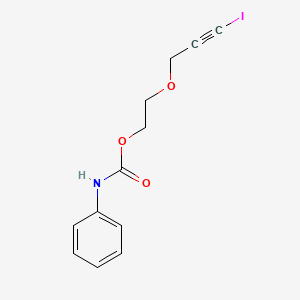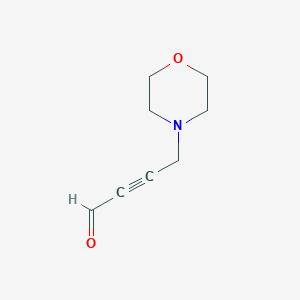
4-(Morpholin-4-YL)but-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-4-YL)but-2-ynal is an organic compound that features a morpholine ring attached to a butynal group. This compound is of interest due to its unique structure, which combines the reactivity of an alkyne with the stability and solubility properties of a morpholine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-YL)but-2-ynal can be achieved through several methods. One common approach involves the reaction of morpholine with propargyl bromide to form 4-(morpholin-4-yl)but-2-yne, followed by oxidation to yield the desired but-2-ynal compound . The reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of enzyme-coated magnetic nanoparticles in a microreactor has been demonstrated to facilitate the enantiomer-selective acylation of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholin-4-YL)but-2-ynal undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques and conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(Morpholin-4-YL)but-2-ynal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Morpholin-4-YL)but-2-ynal involves its interaction with molecular targets through its reactive alkyne group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The morpholine ring enhances the compound’s solubility and stability, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Morpholine: A simpler structure without the alkyne group, used as a solvent and corrosion inhibitor.
4-(Morpholin-4-yl)butan-2-ol: A related compound with a hydroxyl group instead of an alkyne, used in biocatalysis.
Uniqueness
4-(Morpholin-4-YL)but-2-ynal is unique due to the presence of both a morpholine ring and an alkyne group, which confer distinct reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
4441-32-1 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-morpholin-4-ylbut-2-ynal |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h6H,3-5,7-8H2 |
Clave InChI |
JOLKZGKUNZVLQC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


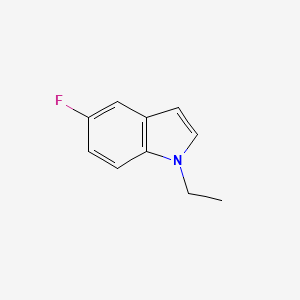

![(1s,3s,E)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)adamantane-1-carboxamide](/img/structure/B14133149.png)
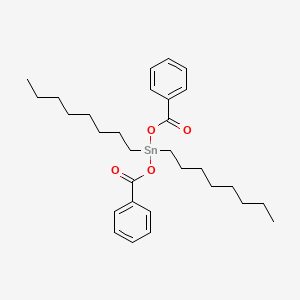
![[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B14133166.png)
